molecular formula C18H17N3O3 B5580765 N-(2,6-dimethylphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(2,6-dimethylphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B5580765
M. Wt: 323.3 g/mol
InChI Key: IYSDCNHZWFLKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.12699141 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiotonic Applications

  • Inotropic Activity : A study found that derivatives of N-(2,6-dimethylphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide showed potent positive inotropic activity in dogs, indicating potential applications in cardiotonics (Robertson et al., 1986).

Cognitive Function Enhancement

  • Learning and Memory : Research on a similar compound, DM-9384, demonstrated its ability to enhance cognitive functions, including learning and memory in rats, suggesting potential applications in treating cognitive disorders (Sakurai et al., 1989).

Chemical Synthesis and Molecular Structure

  • Structural Analysis : A study focused on the structural variation in copper(I) complexes with pyridylmethylamide ligands, including compounds related to this compound, providing insights into their molecular structure (Yang et al., 2007).

Pharmacokinetics and Metabolism

  • Biotransformation and Metabolite Identification : A study investigated the biotransformation of DMPPA, a related compound, identifying several metabolites in human urine, which is crucial for understanding the drug metabolism and designing safer pharmaceutical agents (Fujimaki et al., 1990).

Analgesic Properties

  • Potent Analgesic Capsaicinoid : Research on N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a capsaicinoid related to this compound, indicated its potential as a potent analgesic (Park et al., 1995).

Positron Emission Tomography (PET) Imaging

  • PET Ligand for NK1 Receptors : A synthesized compound, structurally related to this compound, was evaluated as a PET ligand for central neurokinin(1) receptors, contributing to the advancement in neuroimaging (De Mey et al., 2005).

Antibacterial and Antifungal Activities

  • Antimicrobial Activity : Several studies have synthesized and evaluated derivatives of this compound for their antibacterial and antifungal activities, demonstrating potential in developing new antimicrobial agents (Fatehia & Mohamed, 2010), (Khan et al., 2019).

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-5-3-6-13(2)18(12)19-16(22)11-21-17(23)9-8-14(20-21)15-7-4-10-24-15/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSDCNHZWFLKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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